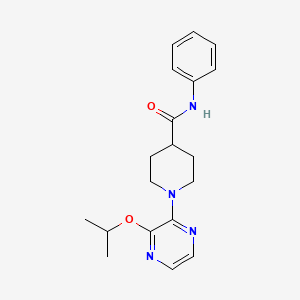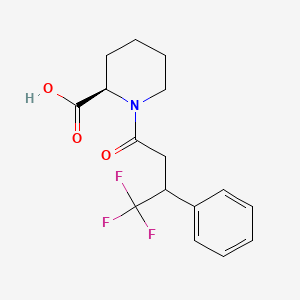![molecular formula C17H16N2O3 B7643763 [5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)
[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of [5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also has anti-inflammatory properties that are mediated by the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models. The compound has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol is its high selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. The compound also has a low molecular weight, making it easier to penetrate cell membranes and reach the target cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on [5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the compound's pharmacokinetics and pharmacodynamics to determine its efficacy and toxicity in vivo. Further research can also be conducted to explore the compound's potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in cancer therapy and anti-inflammatory treatments. The compound's mechanism of action involves the inhibition of specific enzymes and pathways, and it has been found to have low toxicity and high selectivity towards cancer cells. Although there are limitations to using this compound in lab experiments, there are several future directions for research that can further explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol involves the reaction of 2-furancarboxaldehyde with 3-(2-aminoethoxy)pyridine in the presence of a catalyst. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound. This method has been optimized and has shown high yield and purity of the product.
Applications De Recherche Scientifique
[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol has been studied for its potential applications in various fields of scientific research. The compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[5-[(3-pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-12-16-8-7-15(21-16)11-19-13-4-3-5-14(10-13)22-17-6-1-2-9-18-17/h1-10,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKRFUPEBYOIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)NCC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643733.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7643759.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)


![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)